4-Imidazol-1-yl-2,2-diphenylbutanamide
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Overview
Description
4-Imidazol-1-yl-2,2-diphenylbutanamide is a chemical compound with the molecular formula C20H21N3O. It is known for its potential therapeutic applications, particularly in the treatment of urinary incontinence. The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is common in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves several steps. One common method starts with the preparation of 4-amino-2,2-diphenylbutanamide, which is then reacted with an imidazole derivative. The reaction conditions typically involve the use of solvents such as dichloromethane (CH2Cl2) and catalysts like methanesulfonic acid. The process may also include steps like hydrogenation using Pearlman’s catalyst to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) is common to ensure the purity and structure of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Imidazol-1-yl-2,2-diphenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring, potentially leading to the formation of imidazolidine dione derivatives.
Reduction: Hydrogenation reactions can be used to reduce specific functional groups within the molecule.
Substitution: The imidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include imidazolidine dione derivatives and various substituted imidazole compounds .
Scientific Research Applications
4-Imidazol-1-yl-2,2-diphenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves its interaction with muscarinic receptors. The compound exhibits antimuscarinic activity, which helps in the treatment of urinary incontinence by reducing bladder contractions. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine binding .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide:
Imidafenacin: Another imidazole derivative with antimuscarinic activity, used in the treatment of overactive bladder.
Uniqueness
4-Imidazol-1-yl-2,2-diphenylbutanamide is unique due to its specific structural features and its potential for selective receptor binding, which makes it a promising candidate for therapeutic applications in urinary incontinence .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-imidazol-1-yl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C19H19N3O/c20-18(23)19(16-7-3-1-4-8-16,17-9-5-2-6-10-17)11-13-22-14-12-21-15-22/h1-10,12,14-15H,11,13H2,(H2,20,23) |
InChI Key |
NONWQRRLZPDXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=CN=C2)(C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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